2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

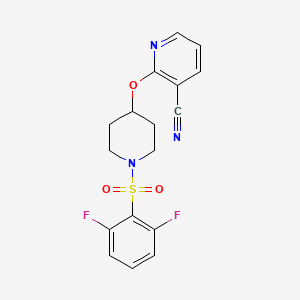

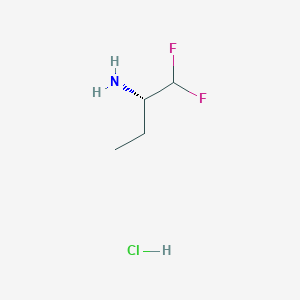

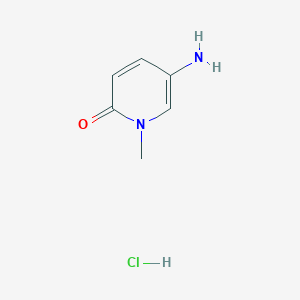

“2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to have diverse biological activities and are part of some clinically applied drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación

Glutaminase Inhibitors

Research has indicated that certain analogs related to the chemical structure of interest have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, including BPTES analogs, have shown potential in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models due to their action on GLS, highlighting their significance in cancer therapy (Shukla et al., 2012).

Antimicrobial and Cytotoxicity Studies

Compounds structurally similar to 2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide have been synthesized and shown notable antimicrobial activity against various bacterial and fungal strains. Their cytotoxic effects have also been evaluated, with some compounds displaying lower cytotoxic activity against NIH/3T3 cells, indicating a promising balance between antimicrobial efficacy and cytotoxic safety (Kaplancıklı et al., 2012).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, a key step in synthesizing drug intermediates like N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been studied. This process uses immobilized lipase as a catalyst, indicating the role of enzymatic methods in synthesizing drug intermediates efficiently and selectively (Magadum & Yadav, 2018).

Antimicrobial Activities of Thiazoles

The synthesis of thiazoles and their fused derivatives, including those with structures similar to the compound of interest, has shown antimicrobial activities against various pathogens. This research underlines the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Direcciones Futuras

The future research directions could involve studying the pharmacological activities of this compound and its derivatives, given the diverse biological activities exhibited by thiazole derivatives . Further studies could also focus on the synthesis methods and chemical reactions involving this compound.

Propiedades

IUPAC Name |

2-(4-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-10-3-5-11(6-4-10)17-9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJCRZUGPRSEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)

![N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2562931.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2562932.png)

![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2562936.png)